molecular formula C7H4N4 B1521249 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile CAS No. 633328-50-4

1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile

Cat. No. B1521249
CAS RN: 633328-50-4
M. Wt: 144.13 g/mol
InChI Key: MMHFIJOAWVYGEO-UHFFFAOYSA-N
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Description

“1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile” is a chemical compound with the CAS Number: 633328-50-4 . It has a molecular weight of 144.14 .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been established .


Molecular Structure Analysis

The molecular structure of “1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile” is composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .


Chemical Reactions Analysis

A novel [3 + 1 + 1 + 1] cyclization reaction for the synthesis of compounds based on a 5-cyano-1H-pyrazolo [3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles has been established .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Drug Discovery and Development

1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile: serves as a versatile scaffold in medicinal chemistry due to its structural similarity to adenine and guanine bases. It’s used in the synthesis of compounds with potential therapeutic effects. For instance, derivatives of this compound have shown promise as kinase inhibitors, which are crucial in the treatment of various cancers .

Biological Activity Profiling

The compound’s derivatives have been studied for their biological activities, including anti-cancer properties. For example, certain derivatives have demonstrated significant anti-cancer activity against liver and colon cancer cell lines, indicating their potential as chemotherapeutic agents .

Green Chemistry Applications

Researchers have employed 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile in green chemistry approaches to synthesize heterocyclic compounds. These methods reduce the environmental impact by using microwave-assisted and grinding techniques, which are more energy-efficient and produce fewer byproducts .

Central Nervous System (CNS) Drug Development

The structural analogs of this compound, such as pyrazolo[4,3-b]pyridines, have been identified as promising substrates for developing drugs targeting the CNS. They are being explored for the treatment of viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Antagonists for Hormone Receptors

Compounds based on the 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile scaffold have been investigated as antagonists for various hormone receptors. This includes receptors for corticotropin growth factor and cholecystokinin hormones, which play roles in stress responses and digestion, respectively .

Synthesis of Novel CDK2 Inhibitors

Derivatives of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile have been utilized to develop novel CDK2 inhibitors. CDK2 is an important target in cancer therapy, and these inhibitors have shown in vitro anti-proliferative activity against breast cancer, hepatocellular carcinoma, and colorectal carcinoma cell lines .

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

There is ongoing research into the synthesis and applications of “1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile” and its derivatives . This includes the development of new synthetic strategies and approaches , as well as the exploration of its potential in the treatment of various cancers .

properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHFIJOAWVYGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663719
Record name 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile

CAS RN

633328-50-4
Record name 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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